iso-Boc-His(Dnp)-OH-IPA
Description
Evolution of Protecting Group Strategies in Peptide Chemistry
The journey of peptide synthesis has been marked by the continuous evolution of protecting group strategies, designed to enhance efficiency, purity, and the complexity of peptides that can be synthesized.
Historical Development of Boc Chemistry in Solid-Phase Peptide Synthesis (SPPS)
The advent of SPPS, pioneered by R. Bruce Merrifield, who was awarded the Nobel Prize for this work, was a watershed moment in peptide chemistry. peptide.com A key element of early SPPS was the development of the tert-Butyloxycarbonyl (Boc) protecting group for the α-amino group of amino acids. peptide.comnih.gov Introduced in the 1960s, the Boc/Bzl (benzyl) protection scheme became a robust and widely adopted method. peptide.comnumberanalytics.comnih.gov This strategy relies on the principle of "relative acidolysis," where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups and the resin linkage require a strong acid, such as hydrogen fluoride (B91410) (HF), for cleavage. nih.govnih.gov Although effective, the harsh conditions required for final deprotection led to the exploration of alternative strategies. proteogenix.science
In the 1970s, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced, offering a milder, base-labile alternative for α-amino protection. nih.govproteogenix.science This led to the development of the orthogonal Fmoc/tBu (tert-butyl) strategy, where the Fmoc group is removed by a mild base (like piperidine) and the t-butyl-based side-chain protecting groups are cleaved by acid. nih.goviris-biotech.de Despite the rise of Fmoc chemistry, Boc-based SPPS remains a valuable and often preferred method for the synthesis of certain peptides, such as hydrophobic sequences. springernature.com
Nomenclature and Structural Context of iso-Boc-His(Dnp)-OH-IPA
The compound name "this compound" provides a concise description of its chemical structure, which is composed of a histidine derivative with specific protecting groups and a solvated alcohol molecule.
Elucidation of the tert-Butyloxycarbonyl (Boc) Group in α-Amino Protection
The tert-Butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines, particularly the α-amino group of amino acids in peptide synthesis. numberanalytics.comnih.govwikipedia.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com The Boc group is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.org This selective removal allows for the stepwise elongation of the peptide chain. numberanalytics.com
Table 1: Properties of the Boc Protecting Group
| Property | Description |
|---|---|
| Chemical Nature | Carbamate |
| Protection Method | Reaction with di-tert-butyl dicarbonate (Boc₂O) |
| Deprotection Condition | Acidolysis (e.g., TFA, HCl) |
| Key Advantage | Stability to a wide range of reaction conditions |
Detailed Analysis of the 2,4-Dinitrophenyl (Dnp) Group for Imidazole (B134444) Nitrogen Protection in Histidine
The 2,4-dinitrophenyl (Dnp) group is a robust protecting group for the imidazole ring of histidine in Boc-based peptide synthesis. peptide.compeptide.com It effectively suppresses the basicity and nucleophilicity of the imidazole ring, thereby preventing side reactions. cigb.edu.cu The Dnp group is stable to the acidic conditions used to remove the N-terminal Boc group (TFA) and to strong acids like HF. peptide.comchemicalbook.com This stability makes it an excellent choice for the synthesis of long and complex peptides.
The removal of the Dnp group is typically achieved by thiolysis, using a nucleophile such as thiophenol in the presence of a base like triethylamine (B128534). peptide.compeptide.com This deprotection is usually performed before the final cleavage of the peptide from the resin to facilitate the removal of the colored Dnp-containing byproducts. peptide.com
Table 2: Characteristics of the Dnp Protecting Group for Histidine
| Feature | Description |
|---|---|
| Protected Site | Imidazole nitrogen of histidine |
| Stability | Stable to acidic conditions (TFA, HF) |
| Deprotection Method | Thiolysis (e.g., thiophenol) |
| Advantage | Prevents side reactions and racemization of histidine |
Investigating the Role of Isopropyl Alcohol (IPA) as a Solvate in Compound Stability and Handling for Synthetic Applications
Isopropyl alcohol (IPA) is a versatile organic solvent with a wide range of applications in the chemical and pharmaceutical industries. laballey.comwikipedia.orgecolink.com It is a polar, protic solvent that is miscible with water and many organic solvents. wikipedia.orgquora.com In the context of this compound, the IPA molecule is present as a solvate, meaning it is incorporated into the crystal structure of the compound.
The presence of IPA as a solvate can enhance the stability and improve the handling characteristics of the amino acid derivative. peptide.com It can contribute to a more well-defined crystalline form, which is often easier to purify and handle than an amorphous solid. The IPA can be removed during subsequent synthetic steps or by drying under vacuum. The use of IPA as a solvent in the synthesis and purification of perovskite thin films has been shown to promote crystallization and influence film morphology, highlighting its role in controlling the physical properties of chemical compounds. researchgate.net
Table 3: Profile of Isopropyl Alcohol (IPA)
| Property | Value |
|---|---|
| IUPAC Name | Propan-2-ol |
| Formula | C₃H₈O |
| Molar Mass | 60.1 g/mol |
| Boiling Point | 82.6 °C (180.7 °F) |
| Solubility | Miscible with water, ethanol, ether, and chloroform (B151607) |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H27N5O9 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(2S)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol |
InChI |
InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m0./s1 |
InChI Key |
JIPXPRCGGOALQD-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)O.CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies Involving Iso Boc His Dnp Oh Ipa
Synthetic Pathways and Derivatization of iso-Boc-His(Dnp)-OH-IPA
The synthesis of this compound is a multi-step process that requires precise control over protecting group chemistry. The following sections detail the key synthetic stages.
Synthetic Routes for Nα-Boc-Protected Histidine Precursors
The initial step in the synthesis of the target compound involves the protection of the α-amino group of histidine with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions during subsequent modifications of the imidazole (B134444) side chain. peptide.com The synthesis of Nα-Boc-histidine is typically achieved by reacting L-histidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.gov
A common procedure involves the initial conversion of L-histidine to its methyl ester hydrochloride salt by treatment with thionyl chloride in methanol (B129727). nih.gov This is followed by the reaction with (Boc)₂O and a base like triethylamine (B128534) in an anhydrous solvent such as methanol to yield Nα-Boc-histidine methyl ester. nih.gov It's important to note that this reaction can sometimes lead to the formation of a regioisomeric mixture where the Boc group is also added to the N1 or N3 position of the imidazole ring. nih.gov Selective cleavage of the imidazole-bound Boc groups can be achieved using a mild base like potassium carbonate (K₂CO₃) to afford the desired Nα-Boc-histidine methyl ester. nih.gov Finally, saponification of the methyl ester yields the Nα-Boc-histidine precursor.
Key reagents and their roles in this process are summarized in the table below.
| Reagent | Role |
| L-Histidine | Starting amino acid |
| Thionyl chloride | Reagent for esterification of the carboxylic acid |
| Methanol | Solvent and reactant for esterification |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc-protecting agent for the α-amino group |
| Triethylamine | Base to facilitate the Boc protection reaction |
| Potassium carbonate (K₂CO₃) | Mild base for selective removal of imidazole Boc groups |
| Sodium hydroxide | Base for saponification of the methyl ester |
Strategies for the Introduction of the 2,4-Dinitrophenyl (Dnp) Group onto the Imidazole Nitrogen (Nτ) of Histidine
With the α-amino group protected, the next step is the introduction of the 2,4-dinitrophenyl (Dnp) group onto the imidazole side chain of histidine. The Dnp group serves as a stable protecting group for the imidazole nitrogen, preventing side reactions and racemization during peptide synthesis. peptide.comcigb.edu.cu The Dnp group is typically introduced by reacting Nα-Boc-histidine with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the imidazole nitrogen attacks the electron-deficient aromatic ring of DNFB.
The imidazole ring of histidine has two nitrogen atoms, Nπ (N-1) and Nτ (N-3). The position of Dnp substitution is crucial. Literature suggests that the reaction of histidine derivatives with DNFB predominantly forms the τ-isomer. bachem.com This regioselectivity is influenced by steric and electronic factors. The Dnp group is highly electron-withdrawing, which suppresses the basicity of the imidazole ring and minimizes side reactions. cigb.edu.cu The stability of the Dnp group to acidic conditions makes it particularly useful in Boc-based solid-phase peptide synthesis (Boc-SPPS). peptide.comsigmaaldrich.com
Mechanisms of Solvate Formation and Stabilization with Isopropyl Alcohol
The compound this compound exists as a stable solvate with isopropyl alcohol (IPA). peptide.compeptide.com Solvate formation is a phenomenon where a solute molecule incorporates solvent molecules into its crystal lattice. The formation and stability of this solvate are governed by intermolecular interactions between the Boc-His(Dnp)-OH molecule and the isopropyl alcohol molecules.
The stabilization of amino acid solvates is a complex interplay of various forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. acs.orgscirp.org In the case of this compound, the hydroxyl group of isopropyl alcohol can act as a hydrogen bond donor and acceptor, forming hydrogen bonds with the carboxylic acid, the Boc-carbonyl, and the nitro groups of the Dnp moiety. The isopropyl group can also engage in hydrophobic interactions. These interactions contribute to a more stable crystal lattice, often resulting in a crystalline solid that is easier to handle and purify than the non-solvated form. The specific stoichiometry of the solvate (in this case, one molecule of isopropyl alcohol per molecule of the amino acid derivative) is determined by the packing efficiency in the crystal lattice. peptide.comiris-biotech.de
Integration of this compound into Advanced Peptide Synthesis Protocols
The unique properties of this compound make it a valuable building block in peptide synthesis, particularly in Boc-SPPS.
Optimized Application in Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
Boc-SPPS is a widely used method for the chemical synthesis of peptides. nih.gov this compound is a standard building block for introducing histidine residues in this methodology. sigmaaldrich.comsigmaaldrich.com The Boc group on the α-amino group is temporarily protecting and is removed at each cycle of the synthesis using a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.com
The Dnp group on the imidazole side chain is stable to the acidic conditions used for Boc deprotection, as well as to strong acids like hydrogen fluoride (B91410) (HF) and trifluoromethanesulfonic acid (TFMSA) that are often used for the final cleavage of the peptide from the resin support. peptide.comsigmaaldrich.com This stability is a key advantage, as it prevents premature deprotection of the histidine side chain and subsequent side reactions.
The Dnp group is typically removed before the final cleavage of the peptide from the resin. peptide.com This is achieved by thiolysis, using a nucleophile such as thiophenol. cigb.edu.cusigmaaldrich.com This pre-cleavage deprotection strategy is beneficial because the byproducts of Dnp removal are highly colored, and their removal from the resin-bound peptide is straightforward, leading to a cleaner crude peptide product. peptide.com
Table of Protecting Groups in Boc-SPPS of Histidine:
| Protecting Group | Abbreviation | Stability to Boc Deprotection (TFA) | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | Labile | 50% TFA in DCM peptide.com |
| 2,4-Dinitrophenyl | Dnp | Stable peptide.comsigmaaldrich.com | Thiophenol cigb.edu.cusigmaaldrich.com |
| Tosyl | Tos | Stable | HOBt, HF peptide.com |
| Benzyloxymethyl | Bom | Stable | HF peptide.com |
Considerations for Solution-Phase Peptide Synthesis Utilizing Boc-His(Dnp)-OH
While solid-phase synthesis is dominant, solution-phase peptide synthesis remains a valuable technique, especially for the large-scale production of shorter peptides. The use of Boc-His(Dnp)-OH is also applicable in solution-phase synthesis.
Key considerations for using Boc-His(Dnp)-OH in solution-phase synthesis include its solubility in common organic solvents and the need for careful purification after each coupling step. The Dnp group's stability to a range of reaction conditions is advantageous here as well. peptide.com However, the challenges in solution-phase synthesis often revolve around the purification of intermediates. The presence of the Dnp group can be beneficial in this regard, as its strong UV absorbance can aid in monitoring reaction progress and purification by chromatography.
The deprotection of the Dnp group in solution phase is also typically carried out using thiolysis. Careful control of reaction conditions is necessary to ensure complete removal of the Dnp group without affecting other protecting groups or the peptide backbone. The choice of solvent and the equivalents of the thiol reagent are critical parameters to optimize for efficient deprotection.
Compound Names Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-α-tert-Butyloxycarbonyl-N-im-(2,4-dinitrophenyl)-L-histidine isopropanol (B130326) solvate peptide.comiris-biotech.de |
| Boc | tert-Butyloxycarbonyl peptide.com |
| Dnp | 2,4-Dinitrophenyl peptide.com |
| IPA | Isopropyl Alcohol |
| (Boc)₂O | Di-tert-butyl dicarbonate nih.gov |
| K₂CO₃ | Potassium carbonate nih.gov |
| DNFB | 1-fluoro-2,4-dinitrobenzene |
| Boc-SPPS | Boc Solid-Phase Peptide Synthesis sigmaaldrich.comnih.gov |
| TFA | Trifluoroacetic acid peptide.com |
| HF | Hydrogen fluoride sigmaaldrich.comnih.gov |
| TFMSA | Trifluoromethanesulfonic acid sigmaaldrich.com |
| HOBt | Hydroxybenzotriazole peptide.com |
| Bom | Benzyloxymethyl peptide.com |
| Tos | Tosyl peptide.com |
| DCM | Dichloromethane (B109758) peptide.com |
Evaluation of Coupling Reagents and Methodologies for Efficient Histidine Incorporation
The efficient incorporation of histidine residues into a growing peptide chain is a critical step in solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling reagent and methodology is paramount to ensure high coupling yields and minimize side reactions, particularly racemization. The use of Nα-Boc-histidine derivatives with side-chain protection, such as this compound, addresses some of the challenges associated with this amino acid, including the nucleophilicity of the imidazole ring. This section evaluates various coupling reagents and methodologies pertinent to the successful incorporation of this protected histidine building block.
Research into acid-modulated peptide synthesis has provided valuable insights into the incorporation of protected histidine residues. In one study, the challenge of incorporating unprotected Boc-His-OH, which suffered from low solubility, was overcome by using the 2,4-dinitrophenyl (Dnp) protected derivative, Boc-His(Dnp)-OH. mdpi.com This derivative proved to be readily incorporated into a peptide sequence, highlighting the advantage of the Dnp protecting group in enhancing solubility and reactivity. mdpi.com
A key aspect of optimizing peptide synthesis is the choice of the coupling reagent. A variety of reagents have been developed, each with distinct activation mechanisms and efficiencies. These can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. rsc.orgresearchgate.net
Uronium/Aminium-Based Reagents:
Uronium and aminium salts are among the most popular and efficient coupling reagents used in modern peptide synthesis. peptide2.com Reagents such as HBTU, HATU, and HCTU have demonstrated high reactivity and are suitable for coupling sterically hindered amino acids. peptide2.comluxembourg-bio.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), an azabenzotriazole-based reagent, is known to react faster and with less epimerization than HBTU. peptide.com Its use is often preferred in rapid coupling protocols and for difficult sequences. luxembourg-bio.com While specific yield data for HATU with Boc-His(Dnp)-OH is not extensively documented in comparative studies, its known high efficiency makes it a strong candidate for achieving successful coupling. luxembourg-bio.compeptide.com General protocols for peptide synthesis have utilized HATU for the coupling of other Boc-protected amino acids, including those with bulky side chains. rsc.org
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another efficient uronium reagent. General peptide synthesis protocols have employed HCTU for couplings, typically using 1.0 mmol of the amino acid with 1.0 mmol of HCTU and 1.2 mmol of DIEA, with coupling times around 1 hour. rsc.org
Carbodiimide-Based Reagents:
The following table summarizes the findings related to the coupling of Dnp-protected histidine and the general performance of various coupling reagents in Boc-SPPS.
| Coupling Reagent/Method | Additive | Base | Observed Yield/General Efficiency | Reference |
| HBTU | - | DIPEA | 74% (for peptide containing His(Dnp)) | mdpi.comnih.gov |
| HATU | - | DIPEA | High efficiency, less racemization than HBTU | luxembourg-bio.compeptide.com |
| HCTU | - | DIEA | Efficient for general Boc-SPPS | rsc.org |
| DIC | HOBt | - | Standard, effective method with reduced racemization | peptide.comnih.govbachem.com |
| Boc-His(Trt)-OH with HBTU | - | DIPEA | 91% (for comparison) | mdpi.com |
The choice of solvent can also influence coupling efficiency. While DMF (N,N-dimethylformamide) is the most common solvent for SPPS, a study found that using DMSO (dimethyl sulfoxide) as the coupling solvent instead of DMF improved the efficiency and reliability of the chemistry, especially at "difficult" coupling sites. peptide.com
Advanced Protecting Group Chemistry of Boc and Dnp in Peptide Synthesis
Orthogonality and Selective Deprotection Strategies in Peptide Synthesis
The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions at reactive amino acid side chains and the α-amino group of the growing peptide chain. nih.govspringernature.com The concept of orthogonality is central to this strategy, allowing for the selective removal of one type of protecting group in the presence of others. nih.govbiosynth.com This enables the precise and controlled assembly of the desired peptide sequence. In the context of synthesizing peptides containing histidine, the tert-butyloxycarbonyl (Boc) group for Nα-amino protection and the 2,4-dinitrophenyl (Dnp) group for imidazole (B134444) side-chain protection provide a robust orthogonal system.
Principle of Orthogonality Applied to Boc and Dnp Protecting Groups
Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions, thus allowing for the deprotection of one functional group without affecting others. nih.govbiosynth.com The Boc and Dnp protecting groups exemplify this principle. The Boc group is labile to acidic conditions, while the Dnp group is stable to acid but can be selectively cleaved by nucleophilic reagents, typically thiols. peptide.compeptide.com
This differential reactivity allows for a strategic approach in solid-phase peptide synthesis (SPPS). The acid-labile Nα-Boc group is removed at each cycle of amino acid addition, while the Dnp group on the histidine side chain remains intact throughout the chain assembly. The Dnp group is then typically removed prior to the final cleavage of the peptide from the resin, a step that often employs strong acids which would also cleave the Boc group. peptide.commerckmillipore.com This orthogonality ensures that the reactive imidazole side chain of histidine is protected during peptide elongation, preventing side reactions, and is only deprotected when desired.
The stability of the Dnp group under the acidic conditions used for Boc removal makes it particularly useful for the synthesis of longer peptides or for preparing protected peptide fragments for segment condensation. peptide.com
| Protecting Group | Chemical Nature | Deprotection Condition | Orthogonal To |
| Boc | Acid-labile carbamate | Trifluoroacetic acid (TFA) or HCl wikipedia.org | Dnp |
| Dnp | Stable to acid, labile to nucleophiles | Thiophenol peptide.comcigb.edu.cu | Boc |
Mechanistic Studies of Boc Deprotection via Acid-Labile Cleavage
The deprotection of the Nα-Boc group is a critical step in Boc-based solid-phase peptide synthesis. This process is achieved through acid-labile cleavage, typically using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol (B129727). wikipedia.org
The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group by the acid. This initial protonation is followed by the fragmentation of the protonated tert-butyl carbamate. researchgate.net This fragmentation results in the formation of a carbamic acid intermediate and a stable tert-butyl cation. The carbamic acid is unstable and readily decarboxylates to yield the free amine of the peptide and carbon dioxide. wikipedia.org
A potential complication of this mechanism is the reaction of the liberated tert-butyl cation with nucleophilic residues in the peptide, such as tryptophan or methionine. wikipedia.orgresearchgate.net To prevent these unwanted alkylation side reactions, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the deprotection solution to trap the tert-butyl cations. wikipedia.org
The kinetics of the HCl-catalyzed deprotection of Boc-protected amines have been shown to exhibit a second-order dependence on the HCl concentration, suggesting a general acid-catalyzed mechanism. researchgate.net
Detailed Examination of Dnp Deprotection Utilizing Nucleophilic Reagents, e.g., Thiophenol
The 2,4-dinitrophenyl (Dnp) group is a robust protecting group for the imidazole side chain of histidine, offering stability against the acidic conditions used for Nα-Boc removal. peptide.com Its removal is accomplished through nucleophilic aromatic substitution, a reaction in which a nucleophile displaces the dinitrophenyl group. Thiophenol is a commonly used nucleophilic reagent for this purpose. peptide.comcigb.edu.cu
The deprotection is typically carried out by treating the peptide-resin with a solution of thiophenol in a solvent like dimethylformamide (DMF). cigb.edu.cupeptide.com The mechanism involves the attack of the thiophenolate anion (formed in the presence of a base like triethylamine (B128534) or diisopropylethylamine) on the carbon atom of the imidazole ring to which the Dnp group is attached. The highly electron-withdrawing nature of the two nitro groups on the phenyl ring makes this carbon atom electrophilic and susceptible to nucleophilic attack. This attack forms a Meisenheimer complex, an intermediate that then collapses to release the free imidazole and a dinitrophenyl thioether byproduct.
The byproducts of Dnp removal are often highly colored, which can be advantageous as it allows for easy monitoring of the reaction progress and subsequent washout from the resin. peptide.com It is standard practice to remove the Dnp group before cleaving the peptide from the solid support to ensure these colored impurities are easily separated from the final peptide product. peptide.com Other nucleophiles such as 2-mercaptoethanol (B42355), dithiothreitol, and hydrazine (B178648) can also be employed for Dnp cleavage. cigb.edu.cu
Mitigation of Side Reactions Associated with Histidine Protection and Deprotection
The unique chemical properties of the histidine side chain, specifically its imidazole ring, can lead to undesirable side reactions during peptide synthesis. These include racemization during coupling steps and side reactions involving the imidazole nitrogen atoms. Proper protection of the imidazole group is crucial to minimize these issues.
Strategies for the Prevention of Racemization During Coupling Steps
Histidine is one of the amino acids most prone to racemization during peptide synthesis. peptide.comnih.gov Racemization can occur during the activation of the carboxylic acid for coupling, where the activated amino acid can form an oxazolone (B7731731) intermediate, leading to the loss of stereochemical integrity at the α-carbon. The unprotected imidazole side chain of histidine can act as a base and catalyze this process. peptide.com
Protecting the imidazole nitrogen is a primary strategy to suppress racemization. peptide.com The Dnp group, by attaching to the π-nitrogen of the imidazole ring, reduces the basicity of the ring and thereby minimizes its catalytic effect on oxazolone formation. peptide.comcigb.edu.cu
Other strategies to mitigate racemization during the coupling of histidine derivatives include:
Use of Additives: The addition of coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can help to suppress racemization. peptide.com
Choice of Coupling Reagent: The extent of racemization can be dependent on the coupling reagent used. nih.gov Careful selection of the activation method is therefore important.
Temperature Control: Lowering the temperature during the coupling reaction can also help to limit racemization. researchgate.net
| Strategy | Mechanism of Action |
| Imidazole Protection (e.g., Dnp) | Reduces the basicity of the imidazole ring, suppressing its catalysis of oxazolone formation. peptide.comcigb.edu.cu |
| Coupling Additives (e.g., HOBt) | Form active esters that are less prone to racemization. peptide.com |
| Optimized Coupling Reagents | Certain reagents are inherently less likely to cause racemization. nih.gov |
| Lower Reaction Temperature | Reduces the rate of the racemization pathway. researchgate.net |
Approaches to Suppress Imidazole Side Reactions During Peptide Elongation
The imidazole ring of histidine is nucleophilic and can participate in unwanted side reactions during peptide elongation if left unprotected. These side reactions can include acylation of the imidazole nitrogen by the activated carboxyl group of the incoming amino acid. merckmillipore.com This leads to the formation of branched peptides and the termination of the desired peptide chain.
The use of a protecting group on the imidazole ring is the most effective way to prevent these side reactions. The Dnp group is particularly effective as it is stable throughout the synthesis and deactivates the imidazole ring towards electrophilic attack. cigb.edu.cupeptide.com By protecting the imidazole nitrogen, the Dnp group ensures that the peptide chain can be elongated without the complication of side-chain acylation. merckmillipore.com
In addition to protection, other procedural considerations can help minimize side reactions:
Pre-activation: Pre-activating the protected amino acid with the coupling reagent before adding it to the peptide-resin can help to avoid side reactions such as guanidinylation of the N-terminus. peptide.com
In situ Neutralization: The use of in situ neutralization protocols in Boc-based synthesis can also suppress certain side reactions. peptide.com
By employing a robust protecting group like Dnp for the histidine side chain, in conjunction with optimized coupling protocols, the incidence of side reactions can be significantly reduced, leading to a higher yield and purity of the target peptide.
Management and Removal of Colored Dnp Byproducts in Peptide Purification
The use of the 2,4-dinitrophenyl (Dnp) group as a protecting strategy for the imidazole side chain of histidine in Boc-based solid-phase peptide synthesis (SPPS) is well-established. peptide.compeptide.com It effectively prevents undesirable side reactions during peptide elongation. peptide.com However, the removal of the Dnp group, a necessary step before final peptide cleavage, introduces a unique challenge: the formation of highly colored, yellow-to-orange byproducts. peptide.com Proper management of these byproducts is critical for obtaining a final peptide product of high purity.
The most effective strategy for managing Dnp byproducts is to remove the protecting group while the peptide is still covalently attached to the solid-phase resin. peptide.compeptide.com This pre-cleavage deprotection allows the colored impurities, which are not bound to the resin, to be thoroughly washed away from the desired peptide using a series of solvent rinses, typically with dimethylformamide (DMF), dichloromethane (DCM), and methanol. peptide.com This approach ensures that the subsequent cleavage step yields a crude peptide with a significantly lower load of Dnp-related impurities, simplifying downstream purification.
The removal of the Dnp group is typically accomplished via thiolysis, using a nucleophilic thiol reagent. cigb.edu.cu Thiophenol is a commonly used reagent for this purpose. peptide.compeptide.com The process involves treating the Dnp-protected peptide-resin with the thiol in a suitable solvent system.
Table 1: Common Reagents and Conditions for Dnp Group Removal
| Reagent | Typical Conditions | Mechanism | Reference |
|---|---|---|---|
| Thiophenol | Thiophenol and triethylamine in DMF for ~90 minutes at room temperature. | Thiolysis | peptide.com |
| 2-Mercaptoethanol | Used in solution; thiolysis reaction produces S-Dnp-2-mercaptoethanol. | Thiolysis | nih.gov |
| Piperidine (B6355638) (20% in DMF) | Standard Fmoc deprotection conditions can lead to partial Dnp cleavage. | Nucleophilic Aromatic Substitution | cigb.edu.cu |
If Dnp removal is incomplete or performed after cleavage from the resin, the colored byproducts will contaminate the crude peptide mixture. These impurities can complicate purification, primarily conducted by reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.com Dnp byproducts are often hydrophobic and may co-elute with the target peptide, making separation difficult.
Table 2: Comparative Properties of Target Peptide and Dnp Byproducts
| Property | Target Peptide | Dnp-Related Byproducts | Purification Implication |
|---|---|---|---|
| Color | Typically a white, fluffy solid after lyophilization. | Intense yellow or orange. | Visual indicator of contamination; can interfere with UV detection at certain wavelengths. |
| Hydrophobicity | Variable, dependent on amino acid sequence. | Generally hydrophobic. | Potential for similar retention times in RP-HPLC, leading to co-elution and poor separation. |
| Solubility | Varies; may require specific aqueous buffers. | Soluble in organic solvents used for HPLC (e.g., acetonitrile). | Byproducts are readily carried through the HPLC system, requiring effective separation from the peptide. |
To achieve separation in such cases, meticulous optimization of the RP-HPLC method is necessary. Modifying the gradient steepness is a primary strategy. A shallower gradient of the organic solvent (e.g., acetonitrile) can enhance the resolution between the target peptide and closely eluting impurities. peptide.com
Table 3: Illustrative RP-HPLC Gradient for Enhanced Separation
| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) | Purpose |
|---|---|---|---|
| 0 | 95% | 5% | Column equilibration and injection. |
| 5 | 95% | 5% | Elution of highly polar, non-retained impurities. |
| 65 | 55% | 45% | Shallow Gradient: Slow increase in organic phase to resolve the target peptide from hydrophobic Dnp byproducts. |
| 70 | 5% | 95% | Column wash to elute strongly retained components. |
| 75 | 5% | 95% | Hold for complete column cleaning. |
In cases of extreme contamination or difficult separations, alternative purification strategies may be explored. Research into novel adsorbent materials, such as magnetic nanoparticles coated with polypyrrole, has shown high efficiency in removing 2,4-dinitrophenol (B41442) from aqueous solutions, suggesting potential for developing advanced batch-mode purification techniques for these specific byproducts. researchgate.net However, for most applications, the combination of pre-cleavage Dnp removal and optimized RP-HPLC provides a robust pathway to a highly pure peptide product.
Analytical Research Techniques for Iso Boc His Dnp Oh Ipa and Its Peptide Products
Advanced Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools in peptide chemistry for both analytical and preparative purposes. They allow for the separation of complex mixtures, enabling the assessment of reaction completion, the identification of byproducts, and the purification of the desired peptide.
High-Performance Liquid Chromatography (HPLC) for Chiral Separations and Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides and amino acid derivatives. renyi.hu In the context of iso-Boc-His(Dnp)-OH-IPA, HPLC is crucial for determining the enantiomeric purity of the starting material and for profiling the purity of the crude and purified peptide products. sci-hub.seruifuchemical.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. renyi.hunih.gov The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govrsc.orgnih.gov
Chiral Separations: Ensuring the optical purity of amino acid derivatives is critical to prevent the formation of diastereomeric peptides, which can be difficult to separate and may have different biological activities. Chiral HPLC, using either chiral stationary phases (CSPs) or chiral additives in the mobile phase, is employed to resolve enantiomers. sci-hub.secsfarmacie.cz For instance, pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), allows for the separation of the resulting diastereomers on a standard reversed-phase column. sci-hub.senih.gov This method is highly effective for determining the enantiomeric purity of protected amino acids like Boc-His(Dnp)-OH. sci-hub.se
Purity Profiling: HPLC is used to monitor the progress of peptide synthesis at each step, including the coupling and deprotection reactions. nih.govcsic.es By analyzing a small aliquot of the reaction mixture, chemists can assess the consumption of the starting materials and the formation of the desired product. After cleavage from the solid support, RP-HPLC provides a detailed profile of the crude peptide, revealing the presence of deletion sequences, truncated peptides, and other impurities. nih.gov The purity of the final product is then quantified by integrating the peak area of the desired peptide relative to the total peak area in the chromatogram. ruifuchemical.com
Table 1: HPLC Conditions for Purity Analysis of a Peptide Synthesized with Boc-His(Dnp)-OH
| Parameter | Condition | Reference |
| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm | rsc.org |
| Mobile Phase A | 0.1% TFA in Water | rsc.org |
| Mobile Phase B | 0.1% TFA in Acetonitrile | rsc.org |
| Gradient | 5% to 95% B over 30 minutes | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Detection | UV at 220 nm and 280 nm | nih.gov |
Application of Preparative Chromatography for Purification of Peptide Intermediates
Once a peptide has been synthesized and cleaved from the resin, it exists as a crude mixture containing the target peptide along with various impurities. Preparative HPLC is the primary method for purifying these crude peptide products to a high degree of homogeneity. renyi.hukarger.com The principles of preparative HPLC are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. renyi.hunih.gov
The purification of peptides containing the Dnp-protected histidine is a critical step. The Dnp group is typically removed before the final cleavage from the resin to avoid the formation of highly colored byproducts that can complicate purification. peptide.com However, if present in the crude peptide, these byproducts must be efficiently separated.
The selection of the appropriate preparative column and mobile phase is crucial for successful purification. renyi.hu The conditions are often optimized at the analytical scale before scaling up to the preparative level. renyi.hu Fractions are collected as they elute from the column, and these are then analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
Table 2: Typical Preparative HPLC Parameters for Peptide Purification
| Parameter | Specification | Reference |
| Column | Reversed-phase C8 or C18, 10 µm, 20-50 mm ID | nih.gov |
| Mobile Phase | Typically volatile buffers like TFA or ammonium (B1175870) acetate | renyi.hu |
| Gradient | Optimized based on analytical separation | renyi.hu |
| Sample Load | Milligrams to grams, depending on column size | renyi.hu |
| Fraction Collection | Automated based on UV signal | nih.gov |
Spectroscopic and Spectrometric Characterization in Synthetic Studies
Spectroscopic and spectrometric methods are vital for the structural elucidation and confirmation of synthetic peptides and their intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for the Elucidation of Intermediate Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure of molecules in solution. researchgate.netethernet.edu.et In peptide synthesis, NMR is used to confirm the structure of protected amino acids and to characterize peptide intermediates. researchgate.net
¹H NMR and ¹³C NMR are the most common NMR experiments. For a compound like this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the Boc group, the histidine side chain, the dinitrophenyl group, and the isopropanol (B130326) solvent. chemicalbook.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between different parts of the molecule, confirming its structure. researchgate.netethernet.edu.et While full NMR analysis of large peptides can be complex, it is invaluable for smaller peptide fragments and for verifying the structure of key intermediates. researchgate.net
Mass Spectrometry (MS) for Confirmation of Synthetic Products and Byproducts
Mass spectrometry (MS) is an essential tool in peptide chemistry for the rapid and accurate determination of molecular weights. ntu.edu.sg It is used to confirm the identity of the final peptide product and to identify any byproducts formed during synthesis. cigb.edu.cursc.org
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques for analyzing peptides. nih.gov ESI-MS is often coupled directly to an HPLC system (LC-MS), allowing for the mass analysis of each component as it elutes from the column. rsc.orgmdpi.com This is particularly useful for analyzing the complex mixtures of crude peptides.
For a peptide synthesized using iso-Boc-His(Dnp)-OH, MS can confirm the successful incorporation of the histidine residue and the removal of the protecting groups. The observed molecular weight should match the calculated theoretical mass of the desired peptide. Any discrepancies could indicate incomplete deprotection, side reactions, or the presence of deletion sequences. rsc.org
Specialized Detection Methods for Monitoring Protecting Group Lability and Reaction Progress
The success of solid-phase peptide synthesis (SPPS) relies on the selective removal of temporary protecting groups while the permanent protecting groups remain intact. nih.govcsic.es The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Dnp group on the histidine imidazole (B134444) is stable to acid but can be cleaved by nucleophiles like thiophenol. peptide.compeptide.comsigmaaldrich.com
The cleavage of the Dnp group can sometimes occur under the basic conditions used for Fmoc deprotection (20% piperidine (B6355638) in DMF), which is a crucial consideration when using a combined Boc/Fmoc strategy. cigb.edu.cu Monitoring the lability of these protecting groups is essential to avoid unwanted side reactions. cigb.edu.cu
The progress of coupling and deprotection reactions can be monitored in real-time using various methods. For instance, monitoring the conductivity of the reaction solution can provide an indication of the reaction rate for both deprotection and coupling steps. google.com The release of the Fmoc group, which has a strong UV absorbance, can also be quantified to monitor the deprotection step in Fmoc-based synthesis. nih.gov For Boc-SPPS, a qualitative ninhydrin (B49086) test is often used to confirm the presence of a free amine after the deprotection step, indicating that the coupling of the next amino acid can proceed.
Research Applications and Methodological Refinements in Peptide Chemistry
Impact of iso-Boc-His(Dnp)-OH-IPA on the Synthesis of Challenging Peptide Sequences
The synthesis of complex peptide sequences, particularly those rich in histidine or featuring constrained cyclic structures, presents significant challenges in peptide chemistry. The unique properties of the imidazole (B134444) side chain of histidine can lead to undesirable side reactions and racemization during synthesis. The use of Nα-tert-butyloxycarbonyl-Nim-(2,4-dinitrophenyl)-L-histidine, complexed with isopropyl alcohol (this compound), offers a robust solution for incorporating histidine into these difficult sequences. The Dnp group provides stable protection of the imidazole nitrogen, preventing side reactions and facilitating the assembly of complex peptide chains. peptide.com
Facilitating the Synthesis of Histidine-Rich Peptides
Histidine-rich peptides are of significant interest due to their diverse biological activities, including roles as cell-penetrating peptides and in nucleic acid delivery. nih.govnih.gov However, their synthesis is often complicated by the repetitive nature of the histidine residues, which can enhance aggregation and lead to incomplete coupling reactions.
The Dnp protecting group on the histidine side chain is exceptionally stable under the acidic conditions typically used for the removal of the Nα-Boc group during solid-phase peptide synthesis (SPPS). peptide.compeptide.com This stability is crucial when synthesizing long or histidine-rich sequences, as it ensures the integrity of the imidazole protection throughout the multiple deprotection and coupling cycles. Unlike more labile protecting groups that may be partially cleaved prematurely, the Dnp group remains intact until its specific removal is desired. This prevents side reactions such as alkylation or acylation of the imidazole ring, which can terminate chain elongation or result in difficult-to-separate byproducts. peptide.com The stability of the Dnp group, therefore, makes this compound a valuable building block for the successful synthesis of larger and more complex histidine-containing peptides. peptide.com
Applications in the Preparation of Constrained and Cyclic Peptides
Constrained and cyclic peptides are important therapeutic and research molecules, often exhibiting enhanced stability, receptor selectivity, and bioavailability compared to their linear counterparts. The synthesis of these structures requires orthogonal protecting group strategies to allow for selective deprotection and on-resin cyclization or side-chain modification. sigmaaldrich.com
The Dnp group's unique deprotection chemistry contributes significantly to its utility in this context. It is stable to the acidic conditions used to remove Boc and many acid-labile side-chain protecting groups (like trityl-based groups) and also stable to the basic conditions used in Fmoc-based strategies. peptide.comcreative-peptides.com The Dnp group is specifically removed by nucleophilic attack, typically using thiophenol in the presence of a base. peptide.compeptide.com This orthogonality allows chemists to unmask the histidine side chain at a specific point in the synthesis to perform a cyclization reaction or other modification, without disturbing other protecting groups on the peptide. Recent research has highlighted the increasing recognition of histidine's role in enzymatic crosslinking to form natural cyclic peptides, further underscoring the need for reliable synthetic strategies to create such structures. rsc.org
Comparative Analysis with Alternative Histidine Protecting Group Strategies
The choice of a protecting group for the histidine side chain is a critical decision in peptide synthesis design, with significant implications for yield, purity, and the potential for side reactions, especially racemization. While the Dnp group offers distinct advantages, a comparative analysis with other common protecting groups, such as Trityl (Trt) and Benzyloxymethyl (Bom), is essential for selecting the optimal strategy for a given synthetic target.
Comparative Evaluation with Trityl (Trt) and Benzyloxymethyl (Bom) Protecting Groups for Histidine
The Trt and Bom groups represent two alternative strategies for histidine protection, primarily differing in their chemical stability and impact on racemization. The Trt group is highly acid-labile and is predominantly used in Fmoc-based SPPS, while the Bom group is known for its ability to suppress racemization and is used in Boc-based SPPS. peptide.com
| Feature | This compound | Boc-His(Bom)-OH | Fmoc-His(Trt)-OH |
| Synthetic Strategy | Boc-SPPS | Boc-SPPS | Fmoc-SPPS |
| Protection Site | π-nitrogen or τ-nitrogen | τ-nitrogen | π-nitrogen or τ-nitrogen |
| Deprotection Condition | Nucleophilic (e.g., Thiophenol) | Strong Acid (e.g., HF) | Mild Acid (e.g., TFA) |
| Racemization Suppression | Moderate | High | Moderate |
| Orthogonality | Orthogonal to acid- and base-labile groups. | Limited orthogonality in Boc-SPPS. | Orthogonal to base- and nucleophile-sensitive groups. |
| Cost/Availability | Moderate | High (difficult to prepare) peptide.com | Moderate |
Assessment of Advantages and Limitations of the Dnp Group in Specific Synthetic Contexts
The Dnp group provides a unique combination of stability and specific cleavage conditions that make it highly suitable for certain synthetic challenges, though it is not without its limitations.
Advantages:
High Stability: The Dnp group is stable to the strong acids (like TFA) used for Nα-Boc removal, making it ideal for the synthesis of long peptides where repeated acid exposure is required. peptide.com
Orthogonality: Its removal via nucleophilic cleavage with thiols is orthogonal to most other protecting group strategies, enabling its use in the synthesis of complex, branched, or cyclic peptides. peptide.comsigmaaldrich.com
Prevention of Side Reactions: It effectively prevents the alkylation and acylation of the imidazole side chain during synthesis. peptide.com
Limitations:
Racemization: While it reduces racemization compared to an unprotected histidine, it is less effective in this regard than the Bom group, which is specifically designed to suppress this side reaction. peptide.com
Deprotection Step: The removal of the Dnp group requires a separate, dedicated step on the resin using thiophenol. peptide.com
Colored Byproducts: The deprotection reaction generates highly colored dinitrophenyl-containing byproducts. While these are typically washed away when deprotection is performed on-resin, any residual impurity can contaminate the final peptide product, giving it a yellow or orange color. peptide.com
| Aspect | Advantage/Limitation | Elaboration |
| Chemical Stability | Advantage | Stable to repeated TFA treatments, making it suitable for synthesizing large peptides in Boc-SPPS. peptide.com |
| Cleavage Condition | Advantage / Limitation | Orthogonal removal with thiophenol allows for complex synthetic schemes. peptide.com However, it requires an extra on-resin step and introduces harsh reagents. |
| Racemization Control | Limitation | Offers some protection but is inferior to the Bom group, which is preferred when racemization of histidine is a major concern. peptide.com |
| Purity of Final Product | Limitation | Deprotection can leave behind intensely colored byproducts if not thoroughly washed from the resin, complicating purification. peptide.com |
| Synthetic Application | Advantage | Well-suited for preparing protected peptide fragments for subsequent condensation reactions due to its high stability. peptide.com |
Methodological Innovations and Future Directions in Utilizing this compound
The robust nature of the Dnp protecting group continues to make this compound a relevant tool in peptide chemistry, and future applications will likely focus on overcoming its limitations and leveraging its strengths in novel synthetic methodologies.
One area of innovation involves the development of greener or more efficient deprotection protocols. While effective, the use of thiophenol is undesirable due to its toxicity and odor. Future research may focus on identifying alternative nucleophiles or catalyst systems for Dnp removal that are more environmentally benign and compatible with a wider range of sensitive peptide sequences.
Furthermore, the exceptional stability of the Dnp group could be exploited in automated, high-throughput peptide synthesis platforms, where the reliability of protecting groups is paramount for the successful synthesis of large peptide libraries. As the demand for complex synthetic peptides, including those with multiple disulfide bridges, unnatural amino acids, or post-translational modifications, continues to grow, the orthogonality of the Dnp group will be invaluable. Its application in hybrid Boc/Fmoc strategies or in combination with other orthogonal protecting groups could enable the construction of highly elaborate peptide architectures that are difficult to access using more conventional methods. The continued use of this compound is therefore anticipated in the synthesis of next-generation peptide therapeutics and complex biomaterials.
Strategies for Efficient On-Resin Dnp Removal to Enhance Peptide Purification
The 2,4-dinitrophenyl (Dnp) group is a well-established protecting group for the imidazole side chain of histidine in Boc-based solid-phase peptide synthesis (SPPS). peptide.com Its primary function is to prevent side reactions associated with the basicity of the imidazole ring. A critical step in syntheses utilizing Boc-His(Dnp)-OH derivatives is the efficient removal of the Dnp group prior to the final cleavage of the peptide from the resin. This on-resin deprotection strategy is advantageous as it allows for the simple washing away of the highly colored Dnp-containing byproducts, which can otherwise complicate the purification of the crude peptide. nih.gov
The most common method for the removal of the Dnp group is thiolysis, which involves the nucleophilic attack of a thiol-containing reagent. peptide.com Thiophenol is a widely used reagent for this purpose. peptide.com The general procedure involves treating the peptide-resin with a solution of thiophenol in a suitable solvent such as dimethylformamide (DMF). peptide.com The reaction is typically carried out at room temperature with mechanical shaking for a duration of approximately 90 minutes to ensure complete removal. peptide.com
Another thiol-containing reagent that has been utilized for the thiolytic cleavage of Dnp groups is 2-mercaptoethanol (B42355). nih.gov While direct comparative studies on the efficiency of thiophenol versus 2-mercaptoethanol for His(Dnp) removal are not extensively detailed in the literature, the principle of thiolysis remains the same. A method for spectrophotometrically monitoring the cleavage of O-Dnp from tyrosine by observing the formation of S-Dnp-2-mercaptoethanol has been developed, suggesting that 2-mercaptoethanol is an effective reagent for this purpose. nih.gov
An important consideration in peptide synthesis is the potential for unintended deprotection. It has been observed that the Dnp group can be partially cleaved under the basic conditions used for the removal of the Fmoc protecting group (20% piperidine (B6355638) in DMF). In a study of a pentapeptide containing His(Dnp), treatment with 20% piperidine in DMF resulted in an 84% cleavage of the Dnp group. This finding is particularly critical when designing hybrid Boc/Fmoc synthesis strategies, as the premature removal of the Dnp group can lead to undesired side reactions on the unprotected histidine imidazole ring.
| Reagent/Condition | Typical Protocol | Observed Efficiency | Reference |
| Thiophenol | Suspend peptide-resin in DMF (10 mL/g). Add thiophenol and triethylamine (B128534) (2 mL of each/g). Shake at room temperature for ~90 minutes. | Widely used and effective for complete removal. | peptide.com |
| 2-Mercaptoethanol | Used for thiolytic cleavage of O-Dnp from tyrosine. | Effective, with spectrophotometric monitoring methods available. | nih.gov |
| 20% Piperidine in DMF | Standard conditions for Fmoc group removal. | 84% cleavage of His(Dnp) observed in a pentapeptide study. |
Integration with Modern Automated Solid-Phase Peptide Synthesis Platforms
The integration of this compound into modern automated solid-phase peptide synthesis (SPPS) platforms is guided by the general principles of Boc chemistry automation. luxembourg-bio.combeilstein-journals.org Automated peptide synthesizers are designed to perform the repetitive cycles of deprotection, washing, coupling, and capping with high precision and reproducibility. nih.gov While many modern platforms are optimized for Fmoc chemistry due to its milder deprotection conditions, automated synthesizers compatible with Boc chemistry are also widely used. beilstein-journals.orgnih.gov
A key consideration for integrating Boc-His(Dnp)-OH into an automated workflow is the dedicated step for Dnp group removal. This requires the synthesizer to be programmed to introduce the thiolysis reagents (e.g., thiophenol and a base in DMF) at the appropriate point in the synthesis, which is typically after the completion of chain assembly and before the final cleavage from the resin. peptide.comchempep.com The synthesizer's fluidic system must be compatible with these reagents, and the protocol must include the necessary washing steps to completely remove the cleavage cocktail and the colored byproducts. peptide.com
Automated monitoring of the synthesis progress is a feature of many modern peptide synthesizers. luxembourg-bio.com For peptides containing histidine, a spectrophotometric picrate (B76445) method has been developed to monitor the number of free amino groups on the resin. researchgate.net This method is compatible with the use of Nim-Dnp protecting groups on histidine, allowing for the quantitative monitoring of both the deprotection and coupling steps in an automated fashion. researchgate.net The ability to monitor the reaction progress in real-time allows for the optimization of reaction times and ensures that each step proceeds to completion, which is crucial for the synthesis of long or complex peptides. luxembourg-bio.com
While specific case studies detailing the automated synthesis of peptides using this compound are not abundant in the literature, the foundational principles of automated Boc-SPPS are well-established. luxembourg-bio.compeptide.com The successful integration of this amino acid derivative would involve:
Reagent Compatibility: Ensuring all reagents, including the thiophenol solution for Dnp removal, are compatible with the synthesizer's tubing, valves, and reaction vessels.
Protocol Programming: Customizing the synthesis protocol to include the on-resin Dnp deprotection step with optimized reaction times and washing protocols.
Monitoring and Control: Utilizing compatible monitoring techniques, such as the picrate method, to ensure the efficiency of each deprotection and coupling step. researchgate.net
Considerations for Scale-Up and Process Optimization in Research and Development
Scaling up the synthesis of peptides containing this compound from the laboratory bench to larger research and development quantities introduces a new set of challenges that require careful process optimization. pharmaceuticalonline.com The primary considerations revolve around ensuring consistency, managing safety and waste, and maintaining the purity and yield of the final product. pharmaceuticalonline.comresearchgate.net
One of the main challenges in scaling up is the management of hazardous reagents. nih.gov Thiophenol, the most common reagent for Dnp removal, is toxic and has a strong, unpleasant odor. At a larger scale, the handling and disposal of thiophenol and the associated waste streams require stringent safety protocols and engineering controls. pharmaceuticalonline.com Process optimization may involve exploring alternative, less hazardous thiols or developing more efficient reaction conditions to minimize the amount of reagent required.
The on-resin Dnp removal step itself can present scalability issues. Ensuring uniform exposure of the entire resin bed to the cleavage cocktail is critical for complete deprotection. pharmaceuticalonline.com In larger reaction vessels, inadequate mixing can lead to incomplete Dnp removal, resulting in a heterogeneous product that is difficult to purify. Process optimization would involve validating mixing parameters, such as agitation speed and duration, to ensure consistent results at the desired scale. pharmaceuticalonline.com
The colored byproducts of Dnp removal, while advantageous for monitoring the progress of the reaction at a small scale, can pose challenges during scale-up. nih.gov The washing steps following deprotection must be robust enough to completely remove these colored impurities from large quantities of resin. Any residual color can indicate the presence of impurities that may co-elute with the desired peptide during purification, complicating the downstream processing. pharmaceuticalonline.com
Furthermore, the presence of the Dnp group on the histidine residue may influence the aggregation propensity of the growing peptide chain. While histidine itself can have a stabilizing effect against aggregation in some contexts, the bulky and hydrophobic nature of the Dnp group could potentially contribute to inter-chain interactions that lead to aggregation, especially in long or hydrophobic sequences. During scale-up, aggregation can lead to decreased yields and purification difficulties. Process optimization strategies to mitigate aggregation may include the use of specialized resins or the modification of synthesis conditions.
Key Considerations for Scale-Up and Process Optimization:
| Parameter | Challenge | Optimization Strategy |
| Reagent Handling | Safe handling and disposal of large quantities of hazardous reagents like thiophenol. | Implementation of engineering controls, exploration of less hazardous alternative reagents, and optimization of reaction stoichiometry. |
| Reaction Homogeneity | Ensuring complete and uniform Dnp removal in large-scale reaction vessels. | Validation of mixing parameters, optimization of reagent delivery, and implementation of in-process controls. |
| Byproduct Removal | Efficient removal of colored byproducts from large volumes of resin to simplify purification. | Development and validation of robust washing protocols and implementation of quality control checks for residual color. |
| Peptide Aggregation | Potential for Dnp-histidine to contribute to peptide aggregation, impacting yield and purity. | Screening of different resins and solvents, optimization of coupling and deprotection conditions, and use of aggregation-disrupting additives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
